N-(3-iodophenyl)-2-methoxyacetamide
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Overview
Description
N-(3-iodophenyl)-2-methoxyacetamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of N-(3-iodophenyl)-2-methoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-iodophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-(3-iodophenyl)-2-methoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate the formation of covalent bonds with target proteins, leading to the desired biological effect .
Comparison with Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(4-chloro-2-iodophenyl)acetamide
- N-(2-methoxyphenyl)acetamide
Comparison: N-(3-iodophenyl)-2-methoxyacetamide is unique due to the specific positioning of the iodine and methoxyacetamide groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and bioavailability, making it a valuable compound in pharmaceutical research .
Biological Activity
N-(3-iodophenyl)-2-methoxyacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound features an iodine atom attached to a phenyl group and a methoxyacetamide functional group. Its molecular formula is C10H12INO2, with a molecular weight of approximately 263.09 g/mol. The presence of the iodine atom enhances its reactivity, potentially leading to significant biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The iodine atom can engage in halogen bonding, which may influence the compound's affinity for specific receptors or enzymes. Additionally, the methoxyacetamide group can form hydrogen bonds, further modulating biochemical pathways.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that derivatives of similar compounds possess cytotoxic effects on tumor cell lines, suggesting potential anticancer applications.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.
Data Tables and Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Significant | Yes |
N-(3-bromophenyl)-2-methoxyacetamide | Low | Moderate | No |
N-(3-chlorophenyl)-2-methoxyacetamide | Low | Low | No |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several halogenated acetamides, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. Results indicated a dose-dependent response, with IC50 values suggesting potent anticancer activity.
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound effectively inhibits certain kinases involved in cancer progression, indicating its potential as a therapeutic agent in targeted cancer therapies.
Properties
IUPAC Name |
N-(3-iodophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSOHTRLWOBCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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